![molecular formula C16H13ClN2OS B2372188 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-81-9](/img/structure/B2372188.png)
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is also known as AG1478, and it is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Scientific Research Applications
Synthesis and Characterization
- 6-Chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one serves as a key intermediate in the synthesis of various quinazoline derivatives. These derivatives are synthesized through different reactions involving halogens, chalcogen tetrahalides, and other compounds, leading to a range of structurally diverse quinazolines (N. Kut, M. Onysko, & V. Lendel, 2020).
Anticancer Activity
- Quinazoline derivatives, synthesized from the mentioned compound, have shown significant activity against cancer cell lines. For example, specific derivatives exhibited remarkable activity against CNS SNB-75 Cancer cell line, indicating their potential as antitumor agents (M. Noolvi & H. Patel, 2013).
Antimicrobial Activity
- Some synthesized derivatives exhibit potent antimicrobial properties. This includes antibacterial activity against various strains like Bacillus subtilis and Staphylococcus aureus, and antifungal activity against species like Candida albicans and Aspergillus fumigates (P. Chaitanya, R. Guguloth, S. Damodhar, & R. An, 2017).
H1-Antihistaminic Agents
- Quinazoline derivatives synthesized from this compound have been tested for their H1-antihistaminic activity, showing significant effectiveness. This suggests their potential as new classes of antihistaminic agents (V. Alagarsamy et al., 2008).
Anti-inflammatory Agents
- Derivatives of 6-Chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one have been identified as potent anti-inflammatory agents. Their effectiveness has been demonstrated through various biological evaluations, showing promise for the design of new anti-inflammatory drugs (E. Manivannan & S. Chaturvedi, 2011).
properties
IUPAC Name |
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCXNZRYWWYQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

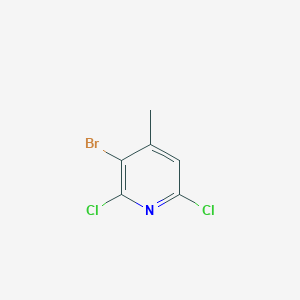
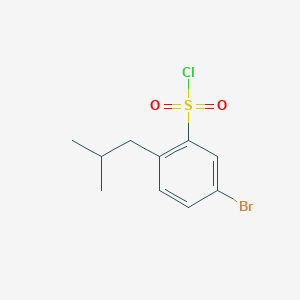
![N-(1-benzylpiperidin-4-yl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2372112.png)
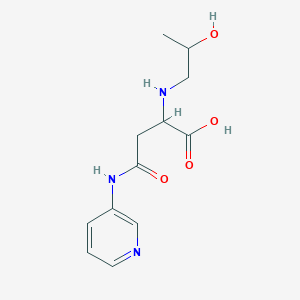
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2372114.png)
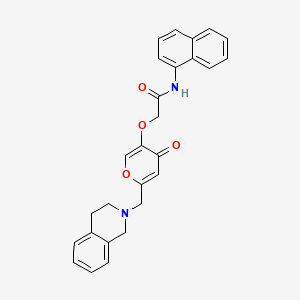
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2372116.png)
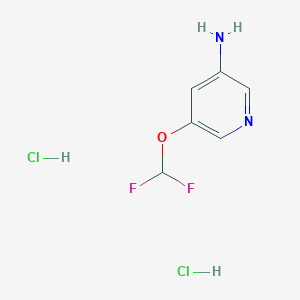

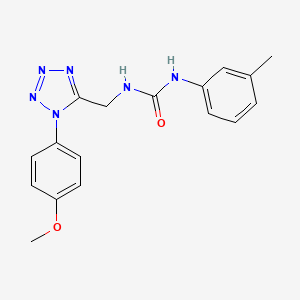
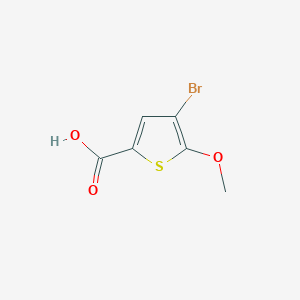
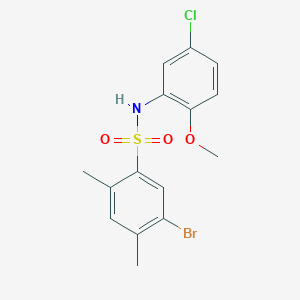
![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)
![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)